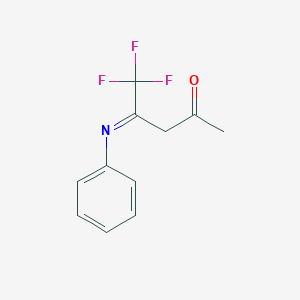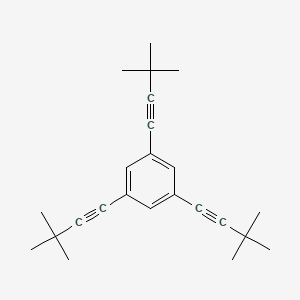
2,2'-Sulfanediylbis(4-ethylpyridine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Sulfanediylbis(4-ethylpyridine) is an organic compound characterized by the presence of two pyridine rings connected by a sulfur atom
Méthodes De Préparation
The synthesis of 2,2’-Sulfanediylbis(4-ethylpyridine) typically involves the reaction of 4-ethylpyridine with sulfur-containing reagents. One common method is the use of a coupling reaction where 4-ethylpyridine is reacted with sulfur dichloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and typically requires heating to facilitate the formation of the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
2,2’-Sulfanediylbis(4-ethylpyridine) undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of thiols.
Substitution: The pyridine rings can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced. Reagents like bromine or alkyl halides are commonly used in these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with lithium aluminum hydride produces thiols.
Applications De Recherche Scientifique
2,2’-Sulfanediylbis(4-ethylpyridine) has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound is investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress, as the compound can act as an antioxidant.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2,2’-Sulfanediylbis(4-ethylpyridine) involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the compound can form bonds with metal ions, which is crucial in its role as a ligand in coordination chemistry. Additionally, the pyridine rings can interact with biological molecules through hydrogen bonding and π-π interactions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
2,2’-Sulfanediylbis(4-ethylpyridine) can be compared with other sulfur-containing pyridine derivatives, such as:
2,2’-Sulfanediylbis(4-methylpyridine): Similar in structure but with a methyl group instead of an ethyl group, leading to differences in reactivity and applications.
2,2’-Sulfanediylbis(4-phenylpyridine):
2,2’-Sulfanediylbis(4-chloropyridine): The presence of a chlorine atom introduces different reactivity patterns, particularly in substitution reactions.
Propriétés
Numéro CAS |
923279-85-0 |
|---|---|
Formule moléculaire |
C14H16N2S |
Poids moléculaire |
244.36 g/mol |
Nom IUPAC |
4-ethyl-2-(4-ethylpyridin-2-yl)sulfanylpyridine |
InChI |
InChI=1S/C14H16N2S/c1-3-11-5-7-15-13(9-11)17-14-10-12(4-2)6-8-16-14/h5-10H,3-4H2,1-2H3 |
Clé InChI |
PSSGEJCDVSDCIT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=NC=C1)SC2=NC=CC(=C2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)acetate](/img/structure/B14200241.png)





![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, 3-[(2-chlorophenyl)methyl]-](/img/structure/B14200298.png)
![2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoyl chloride](/img/structure/B14200299.png)

![6,10-Methanopyrido[2,3-d]azocine, 5,6,7,8,9,10-hexahydro-](/img/structure/B14200304.png)
![Phenol, 3-methoxy-5-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B14200311.png)
![(2S)-2-[(Methoxycarbonyl)amino]-2-phenylethyl acetate](/img/structure/B14200316.png)

